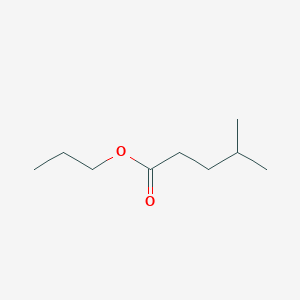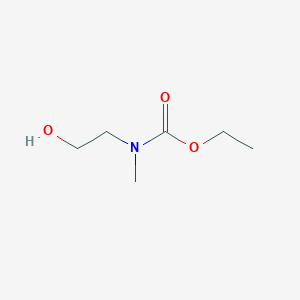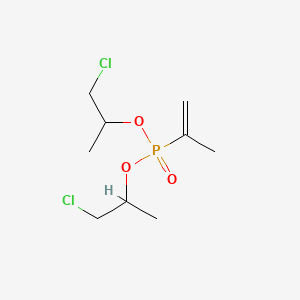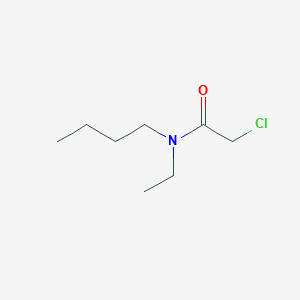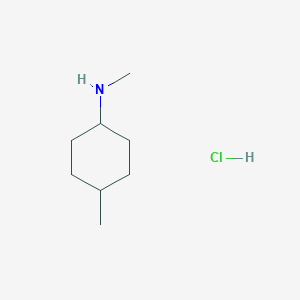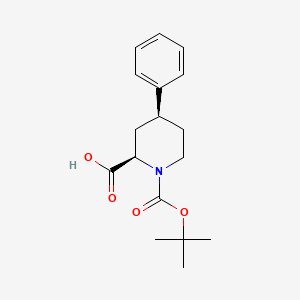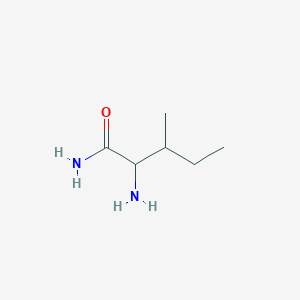
7-Hydroxy-1-naphthoic acid
Vue d'ensemble
Description
7-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is one of several isomers of hydroxynaphthoic acid, characterized by a hydroxyl group (-OH) attached to the seventh position of the naphthalene ring and a carboxyl group (-COOH) at the first position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Target of Action
7-Hydroxy-1-naphthoic acid primarily targets the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system, with MAO involved in the breakdown of monoamines (important neurotransmitters such as serotonin and dopamine), and ChE involved in the termination of impulse transmissions at cholinergic synapses.
Mode of Action
This compound interacts with its targets by inhibiting their activities. It exhibits potent, reversible, and competitive inhibitory action over human MAO . The compound binds to the active site of the enzyme, preventing the enzyme’s natural substrate from accessing the site, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
The inhibition of MAO and ChE enzymes by this compound affects several biochemical pathways. In the case of MAO, inhibition prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters. This can have various downstream effects, potentially influencing mood and behavior .
Moreover, this compound has been found to potently decrease the endoplasmic reticulum (ER) stress signal, showing an order of magnitude better activity than salicylate . This suggests that it might exert its ER stress-reducing activity prior to the unfolded protein response (UPR) activation, acting as a chemical chaperone .
Result of Action
The inhibition of MAO and ChE enzymes by this compound can lead to an increase in the levels of monoamines and acetylcholine, respectively. This can have various effects at the molecular and cellular levels, potentially influencing neurological processes .
Moreover, by decreasing ER stress, this compound can potentially ameliorate conditions associated with protein misfolding and aggregation, which are common in various neurodegenerative and metabolic diseases .
Analyse Biochimique
Biochemical Properties
7-Hydroxy-1-naphthoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the degradation of phenanthrene, a polycyclic aromatic hydrocarbon . A monooxygenase enzyme, which catalyzes the oxidation of 1-hydroxy-2-naphthoate to 1,2-dihydroxynaphthalene, was found to interact with this compound .
Cellular Effects
In cellular processes, this compound has been found to have significant effects. For example, it has been observed to decrease the endoplasmic reticulum (ER) stress signal, showing potent activity in this regard . It influences cell function by modulating the unfolded protein response (UPR), a cellular self-defense mechanism triggered when misfolded proteins accumulate in the ER .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression . For instance, it can down-regulate UPR markers such as GRP78, C/EBP homology protein (CHOP), and phosphorylated protein kinase RNA-activated (PKR)-like ER kinase (PERK) .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it has been found to potently decrease the ER stress signal, showing an order of magnitude better activity than salicylate
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is formed as an intermediate in the bacterial degradation of phenanthrene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of 7-hydroxy-1-naphthol using the Kolbe-Schmitt reaction. This process typically requires high temperatures and pressures, along with the presence of a strong base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dihydroxynaphthoic acids.
Reduction: Reduction reactions can convert the carboxyl group to an aldehyde or alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and cytochrome P450 enzymes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products Formed:
Oxidation: Dihydroxynaphthoic acids.
Reduction: Aldehydes or alcohols.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
7-Hydroxy-1-naphthoic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
7-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:
6-Hydroxy-2-naphthoic acid: Known for forming solvates with solvents like dimethyl sulfoxide (DMSO) and exhibiting different physicochemical properties.
1-Hydroxy-2-naphthoic acid: Noted for its potent activity in reducing endoplasmic reticulum stress and acting as a chemical chaperone.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers.
Propriétés
IUPAC Name |
7-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCHXCRWZBFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901408 | |
| Record name | NoName_522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-37-2 | |
| Record name | 7-Hydroxy-1-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






